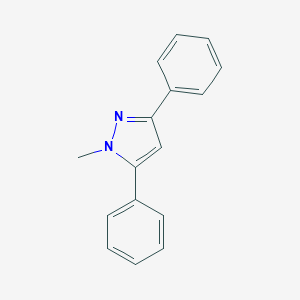
1-Methyl-3,5-diphenylpyrazole
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El exo-tetrahidrocannabinol se sintetiza típicamente como una impureza durante la producción de delta-9-tetrahidrocannabinol. La síntesis implica la ciclización de olivetol con un monoterpeno, seguido de varias reacciones químicas para formar el producto final . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar la ciclización y las reacciones posteriores.
Métodos de Producción Industrial
La producción industrial de exo-tetrahidrocannabinol no es común debido a su condición de impureza. Se puede aislar y purificar de la síntesis de delta-9-tetrahidrocannabinol utilizando técnicas cromatográficas. El compuesto purificado se formula luego en un material de referencia certificado para fines de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El exo-tetrahidrocannabinol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Hidruro de aluminio y litio, borohidruro de sodio
Sustitución: Halógenos, nucleófilos
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados o cetónicos, mientras que la reducción puede producir varias formas hidrogenadas del compuesto.
Aplicaciones Científicas De Investigación
El exo-tetrahidrocannabinol se utiliza en varias aplicaciones de investigación científica, que incluyen:
Química: Como material de referencia certificado, se utiliza para la calibración de instrumentos analíticos y la validación de métodos analíticos.
Biología: Se utiliza en estudios para comprender los efectos biológicos de los cannabinoides y sus interacciones con los sistemas biológicos.
Medicina: La investigación sobre el exo-tetrahidrocannabinol contribuye a la comprensión de las propiedades farmacológicas de los cannabinoides y sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción del exo-tetrahidrocannabinol involucra su interacción con el sistema endocannabinoide, particularmente los receptores cannabinoides CB1 y CB2. Estos receptores son parte de la familia de receptores acoplados a proteínas G y están involucrados en varios procesos fisiológicos, que incluyen la sensación de dolor, la regulación del estado de ánimo y la respuesta inmunitaria. El exo-tetrahidrocannabinol se une a estos receptores, modulando su actividad e influyendo en las vías de señalización asociadas .
Comparación Con Compuestos Similares
Compuestos Similares
- Delta-9-tetrahidrocannabinol (delta-9-THC)
- Delta-8-tetrahidrocannabinol (delta-8-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
Singularidad
El exo-tetrahidrocannabinol es único debido a su similitud estructural con el delta-9-tetrahidrocannabinol y su papel como impureza en su síntesis. A diferencia del delta-9-tetrahidrocannabinol, que es bien conocido por sus efectos psicoactivos, el exo-tetrahidrocannabinol se utiliza principalmente para aplicaciones de investigación y forenses. Sus propiedades únicas lo hacen valioso para la calibración de instrumentos analíticos y la validación de métodos analíticos en el estudio de los cannabinoides .
Propiedades
Número CAS |
19311-79-6 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |
Clave InChI |
SVDTUJAQNAQGGW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
| 19311-79-6 | |
Sinónimos |
1-Methyl-3,5-diphenylpyrazole |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)


![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
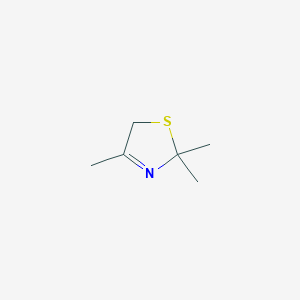
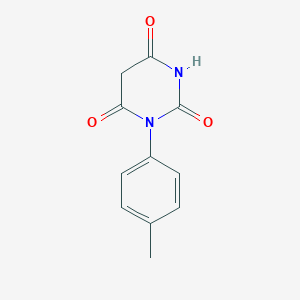
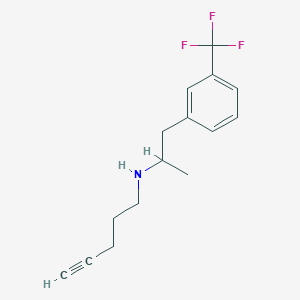


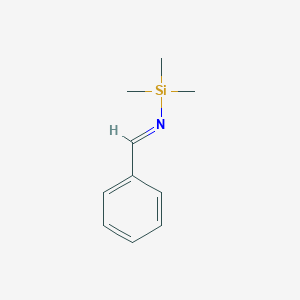
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)

